molecular formula C11H20O2 B1271016 trans-4-Butylcyclohexanecarboxylic Acid CAS No. 71101-89-8

trans-4-Butylcyclohexanecarboxylic Acid

Cat. No. B1271016
CAS RN: 71101-89-8
M. Wt: 184.27 g/mol
InChI Key: BALGERHMIXFENA-UHFFFAOYSA-N
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Description

Trans-4-Butylcyclohexanecarboxylic Acid is a chemical compound with the molecular formula C11H20O2 . It is a white to off-white low-melting solid .


Synthesis Analysis

An industrially feasible process for the preparation of isomerically pure trans-4-amino-1-cyclohexanecarboxylic acid derivatives has been reported . These derivatives are useful building blocks in the synthesis of several pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of trans-4-Butylcyclohexanecarboxylic Acid consists of 33 bonds, including 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group . The molecular weight is 184.27 g/mol .


Chemical Reactions Analysis

The dimerization process in trans-4-butylcyclohexane carboxylic acid and its mixture with 12% cis-isomer has been studied using 1H and 2H-NMR . The presence of a conveniently large proportion of closed dimers of trans-isomer allows the nematic mesophase to be established .


Physical And Chemical Properties Analysis

Trans-4-Butylcyclohexanecarboxylic Acid is a white to off-white low-melting solid . It is soluble in methanol .

Scientific Research Applications

Synthesis and Characterization

Trans-4-Butylcyclohexanecarboxylic Acid and its derivatives have been extensively studied in synthetic chemistry. Bekkum et al. (2010) discussed the synthesis of cyclohexane derivatives, including trans-4-Butylcyclohexanecarboxylic Acid, from butylbenzoic acids, exploring their mass spectra and isomeric forms (Bekkum et al., 2010). Additionally, research by Lu et al. (2018) focused on the sustainable production of related compounds from bio-based platform chemicals, highlighting the significance of these substances in the context of green chemistry and the plastics industry (Lu et al., 2018).

Medicinal Applications

In the field of medicine, the analogs of Trans-4-Butylcyclohexanecarboxylic Acid, such as Tranexamic Acid, have shown promising results. For example, Hiramoto et al. (2016) found that Tranexamic Acid effectively improved skin conditions like wrinkles caused by dryness (Hiramoto et al., 2016). Another study by Muro et al. (2009) explored the optimization of Trans-4-Butylcyclohexanecarboxylic Acid derivatives for use as very late antigen-4 antagonists, showcasing their potential in treating conditions like asthma (Muro et al., 2009).

Role in Material Sciences

In material sciences, Trans-4-Butylcyclohexanecarboxylic Acid and its derivatives play a crucial role. Thuéry and Harrowfield (2017) investigated the use of cis/trans isomers of Cyclohexanedicarboxylic acid in the synthesis of uranyl ion complexes, which are important in nuclear chemistry and materials research (Thuéry & Harrowfield, 2017).

Environmental and Biotechnological Applications

The environmental and biotechnological applications of these compounds are also noteworthy. For instance, Huang et al. (2012) explored the biodegradation of model naphthenic acids, including trans-4-Methyl-cyclohexane carboxylic acid, in a circulating packed-bed bioreactor, highlighting the environmental implications of these substances in water treatment (Huang et al., 2012).

Safety And Hazards

Trans-4-Butylcyclohexanecarboxylic Acid can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4-butylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALGERHMIXFENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50959211
Record name Bucyclic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Butylcyclohexanecarboxylic Acid

CAS RN

38289-28-0, 67589-83-7, 71101-89-8
Record name Bucyclic acid, trans
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bucyclic acid, cis-
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Record name Bucyclic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Butylcyclohexanecarboxylic Acid
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Record name 4-Butylcyclohexanecarboxylic Acid (cis- and trans- mixture)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUCYCLIC ACID, CIS-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUCYCLIC ACID, TRANS
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
SI Torgova, L Komitov, A Strigazzi - Liquid crystals, 1998 - Taylor & Francis
… The liquid crystal materials used were trans-4-butylcyclohexanecarboxylic acid, trans4-… in trans-4-butylcyclohexanecarboxylic acid exactly in the temperature range some degrees …
Number of citations: 36 www.tandfonline.com
M Roohnikan, M Lindner-D'Addario, V Toader… - Journal of Materials …, 2018 - pubs.rsc.org
… the 6BA nematic phase, which is expected to form strong benzoic acid–pyridine hydrogen bonds, the functionalized NPs were also dispersed in trans-4-butylcyclohexanecarboxylic acid …
Number of citations: 7 pubs.rsc.org
AS Merekalov, GA Shandryuk, VS Bezborodov… - Journal of Molecular …, 2019 - Elsevier
… of three derivatives of 4-cyanobiphenyl, namely, 4-pentyl-4′-cyanobiphenyl, 4-alkoxy-4′-cyanobiphenyl and 4-cyano-4′-biphenyl ester of trans-4-butylcyclohexanecarboxylic acid. …
Number of citations: 11 www.sciencedirect.com
M Zhang, M Lindner-D'Addario, M Roohnikan… - Nanomaterials, 2021 - mdpi.com
Ethylene oxide oligomers and polymers, free and tethered to gold nanoparticles, were dispersed in blue phase liquid crystals (BPLC). Gold nanospheres (AuNPs) and nanorods (AuNRs…
Number of citations: 1 www.mdpi.com
VS Bezborodov, R Dabrowski, VF Petrov… - Liquid crystals, 1996 - Taylor & Francis
… The influence of the type of lateral substituent on the clearing points and nematic ranges for the 4-pentyl-3-substituted biphenyl esters of trans-4-butylcyclohexanecarboxylic acid can be …
Number of citations: 8 www.tandfonline.com
E Pain, S Shinhmar, RSB Williams - Frontiers in cell and …, 2021 - frontiersin.org
… discoideum, have identified ketosis-independent mechanisms of some MCFAs, including decanoic acid and a related trans-4-butylcyclohexanecarboxylic acid (4BCCA) acid in a range …
Number of citations: 5 www.frontiersin.org
M Kondo, M Takemoto, R Fukae, N Kawatsuki - Polymer journal, 2012 - nature.com
… Trans-4-butylcyclohexanecarboxylic acid (BCHA) was purchased from Kanto Kagaku (Kanagawa, Japan), P4VP (typically Mw=60 000) was purchased from Sigma Aldrich (St Louis, MO…
Number of citations: 10 www.nature.com
DS Park, SW Choi - Molecular Crystals and Liquid Crystals, 2023 - Taylor & Francis
… Trans‐4‐butylcyclohexanecarboxylic acid (4-BCCA) and ethylene carbonate (EC), which is typically used as an organic solvent, were purchased from Sigma-Aldrich as the host …
Number of citations: 0 www.tandfonline.com
MA Suliman, TA Olarewaju, C Basheer… - Journal of Chromatography …, 2021 - Elsevier
… 2-carboxylic acid and 3-noradamantanecarboxylic acid, trans-4-ethylcyclohexanecarboxylic acid, trans-4-isopropylcyclohexanecarboxylic acid, trans-4-butylcyclohexanecarboxylic acid …
Number of citations: 12 www.sciencedirect.com
EP Pozhidaev, SI Torgova, VV Kesaev… - Жидкие кристаллы и …, 2018 - cyberleninka.ru
… In addition to phenacyl esters, we have chosen the ester of trans-4-butylcyclohexanecarboxylic acid and p-ethoxyphenol, which is also known as Demus ester [17]. This compound has …
Number of citations: 1 cyberleninka.ru

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